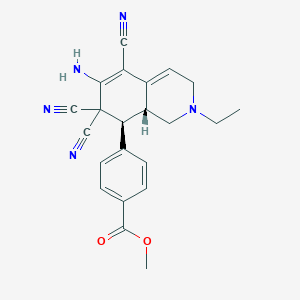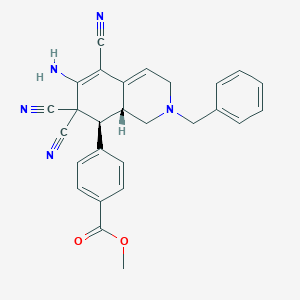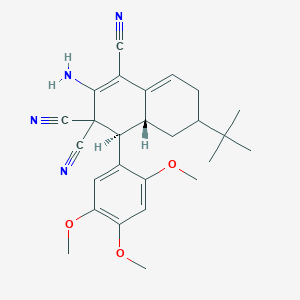![molecular formula C22H15ClN6OS3 B459614 3-Amino-N-[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamid CAS No. 445267-60-7](/img/structure/B459614.png)
3-Amino-N-[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide” is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor . This enzyme is a plausible anticancer target linked to cell motility, important for the invasion and dissemination of tumor cells .
Molecular Structure Analysis
A detailed docking study against PLC reveals that the side chains of the amino acids His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligand . Additionally, a lipophilic pocket is occupied by the phenyl moiety .Chemical Reactions Analysis
The compound has shown anti-proliferative activity against a host of breast cancer cell lines . Flow cytometry experiments revealed that the compound arrests the cell cycle in the G2/M phases .Wissenschaftliche Forschungsanwendungen
Antiproliferative Aktivität
Diese Verbindung gehört zur Klasse der Pyrido[2,3-d]pyrimidine, die eine antiproliferative Aktivität zeigen . Das bedeutet, dass sie das Wachstum von Zellen hemmen können, was besonders nützlich bei der Behandlung von Krebs sein könnte, wo unkontrolliertes Zellwachstum ein großes Problem darstellt .
Antimicrobial Aktivität
Pyrido[2,3-d]pyrimidine, einschließlich dieser Verbindung, haben auch eine antimikrobielle Aktivität gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Antibiotika oder anderer Behandlungen für bakterielle und Pilzinfektionen eingesetzt werden könnten .
Entzündungshemmende und Schmerzstillende Aktivität
Diese Verbindungen haben entzündungshemmende und schmerzlindernde Aktivitäten gezeigt . Dies könnte sie nützlich bei der Behandlung von Erkrankungen machen, die durch Entzündungen und Schmerzen gekennzeichnet sind, wie z. B. Arthritis .
Blutdrucksenkende Aktivität
Einige Pyrido[2,3-d]pyrimidine haben sich als blutdrucksenkend erwiesen , d. h. sie können den Blutdruck senken. Dies könnte sie möglicherweise nützlich bei der Behandlung von Bluthochdruck oder anderen Herz-Kreislauf-Erkrankungen machen .
Antihistaminische Aktivität
Diese Klasse von Verbindungen hat auch eine antihistaminische Aktivität gezeigt . Dies deutet darauf hin, dass sie bei der Behandlung von Allergien eingesetzt werden könnten, bei denen Histamine eine Schlüsselrolle in der Immunantwort des Körpers spielen
Wirkmechanismus
Target of Action
The primary target of this compound is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .
Mode of Action
The compound acts as an inhibitor of the PLC-γ enzyme . It binds to the enzyme, preventing it from performing its function. The side chains of the amino acids His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the compound, and a lipophilic pocket is occupied by the phenyl moiety .
Biochemical Pathways
The inhibition of the PLC-γ enzyme affects the pathways related to cell motility and proliferation . This leads to a decrease in the ability of tumor cells to invade and disseminate. The compound has been shown to have anti-proliferative activity, with IC50 values in the low nanomolar range against a host of breast cancer cell lines .
Pharmacokinetics
The compound’s efficacy against various breast cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in the arrest of the cell cycle in the G2/M phases . Furthermore, the morphology and cell migration for the MDA-MB-231 breast cancer cell line are severely affected by administration of the compound . These results fit the hypothesis of PLC-γ inhibition .
Action Environment
The compound’s effectiveness against various breast cancer cell lines, including triple-negative breast cancer cells, suggests that it may be effective in a variety of biological environments .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN6OS3/c23-15-4-2-1-3-13(15)11-31-22-29-28-21(33-22)27-19(30)18-17(24)14-5-6-16(26-20(14)32-18)12-7-9-25-10-8-12/h1-10H,11,24H2,(H,27,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAZAPLVFIVYCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN6OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-amino-2-(4-methoxybenzoyl)-4-(4-methoxycarbonylphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B459531.png)
![Ethyl 3-amino-4-(4-methoxycarbonylphenyl)-6-methyl-2-(4-methylbenzoyl)-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B459532.png)
![Ethyl 2-(adamantane-1-carbonyl)-3-amino-4-(4-methoxycarbonylphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B459533.png)
![6-Amino-4-[3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459536.png)
![2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B459537.png)
![6-Amino-4-(2,6-difluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459539.png)
![6-Amino-4-[4-methoxy-3-[(2-methylphenoxy)methyl]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459540.png)
![4-(6-Amino-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate](/img/structure/B459543.png)
![4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate](/img/structure/B459544.png)
![2-[4-(6-Amino-5,7,7-tricyano-2-propyl-1,2,3,7,8,8a-hexahydroisoquinolin-8-yl)phenoxy]acetamide](/img/structure/B459545.png)

![2-{[4-(6-Amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]oxy}acetamide](/img/structure/B459548.png)


